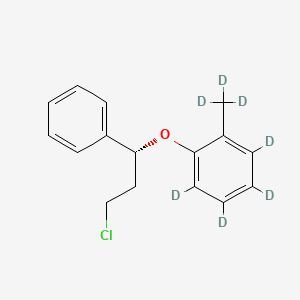

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane is a deuterium-labeled compound used in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving metabolic pathways, reaction mechanisms, and environmental pollutant standards.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate phenol and chloroalkane derivatives.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate.

Deuterium Labeling: Deuterium atoms are introduced through the use of deuterated reagents or solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure the correct isotopic labeling and purity.

Análisis De Reacciones Químicas

Types of Reactions

®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed depend on the type of reaction. For example:

Substitution: Products include phenol derivatives.

Oxidation: Products include carboxylic acids.

Reduction: Products include alkanes.

Aplicaciones Científicas De Investigación

Chemistry

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows chemists to produce a variety of derivatives with tailored properties.

| Reaction Type | Product Type | Common Reagents |

|---|---|---|

| Oxidation | Ketones or carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Alcohols or alkanes | Lithium aluminum hydride, sodium borohydride |

| Substitution | Hydroxyl or amino derivatives | Sodium hydroxide, ammonia |

Biology

The compound has been investigated for its potential biological activities. Studies have shown that it exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as a therapeutic agent.

Case Study: Cytotoxicity in Cancer Cells

- Cell Line : MCF-7 (human breast cancer)

- IC50 Value : Approximately 30 µM after 48 hours

- Mechanism : Activates caspase pathways leading to apoptosis

This suggests that this compound could be developed into a novel anticancer drug.

Medicine

The compound is being explored for its therapeutic properties, particularly in developing new antimicrobial agents. Its interactions with specific biological targets make it a candidate for further pharmacological studies.

Case Study: Antimicrobial Efficacy

- Pathogens Tested : Staphylococcus aureus and Escherichia coli

- Concentration for Activity : Significant reduction in bacterial growth at concentrations as low as 50 µg/mL

This indicates the potential for this compound to be utilized in treating bacterial infections.

Mecanismo De Acción

The mechanism of action of ®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane involves its interaction with specific molecular targets. The deuterium atoms provide a unique signature that allows researchers to track the compound’s behavior in biological systems. The pathways involved include:

Metabolic Pathways: The compound is metabolized by enzymes, and its deuterium label helps in tracking these processes.

Reaction Mechanisms: The compound’s behavior in chemical reactions provides insights into reaction mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

- ®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane

- ®-3-Bromo-1-phenyl-1-(2-methylphenoxy-d7)propane

Uniqueness

®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane is unique due to its specific isotopic labeling and the presence of a chloro group, which makes it particularly useful in substitution reactions and as a reference standard in NMR spectroscopy.

Actividad Biológica

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane is a deuterium-labeled compound that has garnered attention in various scientific fields, particularly in biology and medicine. This article explores its biological activity, mechanisms of action, and applications in research, supported by data tables and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features a chlorinated phenyl group and a deuterated 2-methylphenoxy moiety.

- Molecular Formula : C₁₆H₁₀D₇ClO

- Molecular Weight : 267.80 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of deuterium allows researchers to trace the compound's metabolic pathways more effectively.

Key Mechanisms:

- Enzyme Interactions : The compound is metabolized by specific enzymes, which can be tracked due to the unique isotopic signature provided by deuterium.

- Metabolic Pathways : It plays a role in studying metabolic pathways, aiding in understanding how drugs are processed in biological systems.

Applications in Scientific Research

The compound is utilized in several research areas:

1. Biological Studies

- Used to investigate enzyme kinetics and metabolic processes.

- Acts as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.

2. Pharmacological Research

- Explored for potential therapeutic properties, particularly in drug development.

- Assists in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion (ADME).

3. Environmental Studies

- Serves as a standard for detecting environmental pollutants due to its stable isotopic labeling.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane | Similar without deuterium label | Explored for therapeutic properties but lacks tracking capability of metabolic pathways. |

| 1-(3-Chloro-1-phenylpropoxy)-2-methylbenzene | Analog without isotopic labeling | Investigated for interactions with biomolecules but less effective in tracing metabolism. |

Propiedades

IUPAC Name |

1-[(1R)-3-chloro-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDWIPMYVBCJJX-NUZBOFKISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H](CCCl)C2=CC=CC=C2)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.